Bradykinin, 4-nitro-phe(5)-
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Overview
Description
Bradykinin, 4-nitro-phe(5)- is a synthetic analog of bradykinin, a potent vasoactive peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. The modification at the fifth position with a nitro group on phenylalanine enhances its biological activity and stability, making it a valuable compound for scientific research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bradykinin, 4-nitro-phe(5)- typically involves solid-phase peptide synthesis (SPPS) techniques. The Merrifield solid-phase method is commonly used, where the peptide chain is assembled step-by-step on a solid resin support.
Industrial Production Methods: Industrial production of Bradykinin, 4-nitro-phe(5)- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for obtaining the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Bradykinin, 4-nitro-phe(5)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide can be reduced to its corresponding amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Amino derivatives of the peptide.
Reduction: Reduced forms of the peptide with amine groups.
Substitution: Substituted peptides with various functional groups.
Scientific Research Applications
Bradykinin, 4-nitro-phe(5)- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular conditions, and pain management.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting bradykinin receptors
Mechanism of Action
The mechanism of action of Bradykinin, 4-nitro-phe(5)- involves binding to bradykinin receptors B1 and B2, which are G protein-coupled receptors. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately leading to vasodilation, increased vascular permeability, and inflammatory responses .
Comparison with Similar Compounds
Bradykinin: The parent compound with a similar structure but without the nitro modification.
Kallidin (Lys-bradykinin): A related peptide with an additional lysine residue at the N-terminus.
Des-Arg(9)-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed
Uniqueness: Bradykinin, 4-nitro-phe(5)- is unique due to the presence of the nitro group, which enhances its stability and biological activity. This modification allows for more precise studies of bradykinin receptor interactions and signaling pathways, making it a valuable tool in both basic and applied research .
Properties
CAS No. |
57164-28-0 |
---|---|
Molecular Formula |
C50H72N16O13 |
Molecular Weight |
1105.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H72N16O13/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(26-30-16-18-31(19-17-30)66(78)79)41(69)62-36(28-67)46(74)63-22-7-14-38(63)44(72)61-35(25-29-9-2-1-3-10-29)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37?,38-,39-/m0/s1 |
InChI Key |
SUEBONSZXJWFIE-NRUUKNHRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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